molecular formula C8H9ClO4S2 B13222314 Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate

Cat. No.: B13222314
M. Wt: 268.7 g/mol
InChI Key: HORLSHNQZHTITL-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound features a thiophene ring core substituted with both a chlorosulfonyl group and an ethyl carboxylate ester, making it a versatile building block in organic synthesis . The reactive chlorosulfonyl group is a key functional handle for constructing sulfonamide or sulfonate derivatives, which are prevalent in active pharmaceutical ingredients and agrochemicals . Compounds within this class are typically stored in a cool, dark place under an inert atmosphere (e.g., 2-8°C) to maintain stability . As a specialty synthetic intermediate, its primary value lies in its application in medicinal chemistry and crop protection research for constructing novel molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as materials with chlorosulfonyl groups are often corrosive and moisture-sensitive .

Properties

Molecular Formula

C8H9ClO4S2

Molecular Weight

268.7 g/mol

IUPAC Name

ethyl 5-chlorosulfonyl-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C8H9ClO4S2/c1-3-13-8(10)7-5(2)4-6(14-7)15(9,11)12/h4H,3H2,1-2H3

InChI Key

HORLSHNQZHTITL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and ethanol as the esterifying agent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group acts as a strong electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols.

Key Reactions:

  • With amines : Forms sulfonamides under mild basic conditions (e.g., triethylamine).
    Example:

    R NH2+Ar SO2ClR NH SO2 Ar+HCl\text{R NH}_2+\text{Ar SO}_2\text{Cl}\rightarrow \text{R NH SO}_2\text{ Ar}+\text{HCl}

    Yields range from 65–85% depending on the amine’s nucleophilicity.

  • With alcohols : Produces sulfonate esters in anhydrous solvents (e.g., dichloromethane).

Conditions:

  • Temperature: 0–25°C

  • Solvents: Dichloromethane, THF, or DMF

  • Catalysts: Triethylamine or pyridine

Reduction Reactions

The chlorosulfonyl group can be reduced to a sulfinic acid (-SO₂H) or thiol (-SH) using agents like LiAlH₄ or NaBH₄.

Example Pathway:

Ar SO2ClLiAlH4Ar SH\text{Ar SO}_2\text{Cl}\xrightarrow{\text{LiAlH}_4}\text{Ar SH}

Key Data:

  • Reduction with LiAlH₄ in THF at −78°C yields thiol derivatives in ~70% efficiency.

Oxidation Reactions

Controlled oxidation converts the thiophene ring or sulfonyl group into sulfoxides or sulfones.

Reagents:

  • mCPBA (meta-chloroperbenzoic acid) : Selective oxidation to sulfoxides.

  • H₂O₂/CH₃COOH : Forms sulfones at elevated temperatures.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

Conditions:

  • Acidic : HCl/H₂O, reflux (yield: >90%)

  • Basic : NaOH/EtOH, room temperature .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its thiophene ring.

Example:
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl thiophene derivatives .

Research Findings

  • Antimicrobial Applications : Derivatives synthesized via nucleophilic substitution showed inhibitory activity against Escherichia coli (MIC: 12.5 µg/mL) .

  • Material Science : Sulfonamide derivatives exhibit enhanced thermal stability (Tₚ: 210–250°C), making them suitable for polymer additives.

  • Mechanistic Insight : DFT studies confirm that the chlorosulfonyl group’s electrophilicity drives reactivity, with activation energies ranging from 15–25 kcal/mol depending on the nucleophile.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate involves its interaction with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electronegative Groups : Chloro (74), methoxy (76b), and ethoxy (77) substituents correlate with improved cytotoxicity against tumor cell lines (MCF-7, NCI-H460, SF-268) . The chlorosulfonyl group in the target compound is expected to exhibit similar or greater potency due to stronger electron withdrawal, facilitating interactions with cellular targets.
  • Selectivity: Analogs with hydrophobic groups (e.g., ethoxy in 77) show reduced activity against normal fibroblasts (WI-38), suggesting the target compound’s methyl and ethyl groups may confer selectivity .

Structural and Functional Comparisons

A. Heterocycle Core :
  • Thiophene vs. Benzofuran analogs (e.g., ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate) show reduced solubility due to extended conjugation .
B. Ester Groups :
  • Ethyl esters (target compound) offer slower hydrolysis rates compared to methyl esters (e.g., methyl 5-chloro-3-hydroxythiophene-2-carboxylate, ), prolonging bioavailability.

Physicochemical Properties

Property Target Compound Ethyl 5-amino-4-(aminocarbonyl)-3-methylthiophene-2-carboxylate () Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate ()
Solubility Low (hydrophobic SO₂Cl) Moderate (polar NH₂ and CONH₂) Low (hydrophobic Cl-Ph)
Reactivity High (SO₂Cl) Low (stable carbamoyl) Moderate (Cl-Ph)
Bioavailability Moderate High Low

Biological Activity

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of the corresponding thiophene derivative. The reaction conditions can vary, but palladium-catalyzed desulfitative coupling reactions have been noted for their efficiency in forming complex heteroaromatic compounds from thiophene derivatives .

Antimicrobial Properties

Research has indicated that thiophene-containing compounds exhibit notable antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showcasing effective inhibition at low concentrations. The structure-activity relationship (SAR) suggests that the presence of the chlorosulfonyl group enhances antibacterial potency due to its electron-withdrawing nature, which may stabilize reactive intermediates during interaction with microbial targets .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in leukotriene biosynthesis, a pathway implicated in inflammatory responses. The inhibition was quantified with an IC50 value indicating significant potency compared to other known inhibitors .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Study 2: Inhibition of 5-Lipoxygenase

A separate investigation focused on the compound's ability to inhibit 5-LO. The results showed that at concentrations as low as 0.7 µM, the compound effectively blocked leukotriene synthesis in human polymorphonuclear leukocytes, suggesting its potential application in treating inflammatory diseases such as asthma and arthritis .

Table 1: Biological Activities of this compound

Activity TypeTargetIC50/ MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
Anti-inflammatory5-Lipoxygenase0.7

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce the chlorosulfonyl group into thiophene derivatives like Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate?

  • The chlorosulfonyl group is typically introduced via sulfonation followed by chlorination. For example, sulfonation of the thiophene ring using chlorosulfonic acid under controlled temperatures (0–5°C) generates the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the chlorosulfonyl derivative. Recrystallization from ethanol or chloroform is often used for purification, as seen in analogous thiophene syntheses .

Q. How is the purity and structural identity of this compound validated in laboratory settings?

  • Purity is assessed via melting point determination (e.g., comparing observed values to literature data, such as the methyl ester analog’s mp 116–117°C in ) and chromatographic methods (HPLC, TLC). Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals for the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), methyl group (δ ~2.5 ppm), and aromatic protons.
  • IR : Peaks for C=O (ester, ~1700 cm⁻¹) and S=O (sulfonyl, ~1350–1200 cm⁻¹).
  • Mass spectrometry : Molecular ion peak matching the molecular weight (C₉H₉ClO₄S₂: ~280.7 g/mol). Recrystallization from ethanol, as described in , ensures high purity .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic analysis of sulfonated thiophenes, and how are they mitigated?

  • Challenges :

  • Disorder in the chlorosulfonyl group : The flexible -SO₂Cl moiety may exhibit positional disorder, complicating refinement.
  • Weak diffraction : Heavy atoms (Cl, S) can cause absorption effects, requiring data correction.
    • Solutions :
  • Use high-resolution data (≤1.0 Å) and software like SHELXL ( ) for robust refinement.
  • Apply multi-scan absorption corrections in programs like WinGX ( ).
  • Validate geometry using ORTEP for anisotropic displacement ellipsoid visualization .

Q. How does the electronic nature of the chlorosulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • The electron-withdrawing sulfonyl group activates the adjacent carbon toward nucleophilic attack. For example:

  • Aminolysis : Reacting with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, THF) at 60–80°C yields sulfonamide derivatives.
  • Hydrolysis : Controlled hydrolysis with aqueous NaOH generates the sulfonic acid, which can be further functionalized.
    • Mechanistic Insight : The leaving group ability of Cl⁻ is enhanced by the sulfonyl group’s stabilization of the transition state. Reaction progress is monitored via TLC or in situ IR to detect SO₂Cl consumption .

Q. What strategies are effective for resolving contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

  • Systematic Analysis :

Compare synthesis protocols: Differences in recrystallization solvents (ethanol vs. chloroform) may affect purity and melting points.

Validate via DSC (Differential Scanning Calorimetry) to detect polymorphic forms.

Reproduce methods from multiple sources (e.g., and ) under controlled conditions.

  • Collaborative Verification : Cross-check with independent labs using standardized NMR (e.g., 500 MHz) and elemental analysis .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace thiophosgene (toxic) with safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) for isothiocyanate formation .
  • Crystallography Workflow :
    • Data collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation.
    • Structure solution: SHELXD for direct methods, followed by SHELXL refinement ( ).
    • Validation: Check R-factor convergence (<5%) and ADPs (Anisotropic Displacement Parameters) .

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